Distinct ORAI Isoform Selectivity: Synta66 Abrogates ORAI1 While Potentiating ORAI2
In ORAI1/2/3 triple-null cells expressing individual ORAI isoforms, 10 µM Synta66 completely abrogated ORAI1 channel function while simultaneously potentiating ORAI2, with no effect on ORAI3 [1]. In contrast, GSK-7975A and BTP2 both abrogated ORAI1 and ORAI2 activity while causing only partial inhibition of ORAI3 [1]. This isoform divergence is critical: experiments using pan-Orai inhibitors may confound interpretation when ORAI2 or ORAI3 are expressed in the system under study.
| Evidence Dimension | ORAI isoform selectivity profile |
|---|---|
| Target Compound Data | Synta66 (10 µM): ORAI1 – abrogated; ORAI2 – potentiated; ORAI3 – no effect |
| Comparator Or Baseline | BTP2 (10 µM): ORAI1 – abrogated; ORAI2 – abrogated; ORAI3 – partially inhibited. GSK-7975A (10 µM): ORAI1 – abrogated; ORAI2 – abrogated; ORAI3 – partially inhibited |
| Quantified Difference | Synta66 uniquely potentiates ORAI2 vs. BTP2/GSK-7975A which both abrogate ORAI2; Synta66 has no effect on ORAI3 vs. partial inhibition by BTP2/GSK-7975A |
| Conditions | Whole-cell patch clamp electrophysiology in ORAI1/2/3 triple-null HEK cells expressing individual ORAI isoforms or concatenated dimers |
Why This Matters
For studies where ORAI2 contributes to the functional response, substituting Synta66 with BTP2 or GSK-7975A would completely abolish ORAI2 activity rather than enhance it, producing qualitatively opposite results.
- [1] Tiffner A, Schober R, Derler I, et al. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels. Cell Calcium. 2020;91:102281. doi:10.1016/j.ceca.2020.102281 View Source
